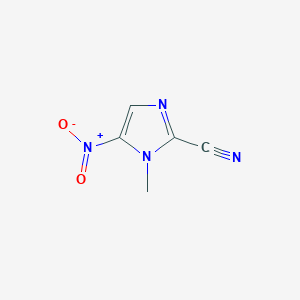

1-methyl-5-nitro-1H-imidazole-2-carbonitrile

Description

Properties

IUPAC Name |

1-methyl-5-nitroimidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-8-4(2-6)7-3-5(8)9(10)11/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIASBGSBPWHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471588 | |

| Record name | 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-42-5 | |

| Record name | 1-Methyl-2-cyano-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and General Strategy

The synthetic approach generally begins with 1-methyl-5-nitroimidazole derivatives, where the nitrile group is introduced at the 2-position via functional group transformation of a suitable precursor such as 1-methyl-5-nitroimidazole-2-carboxylic acid or its derivatives.

Alternative Routes: Nitration and Functional Group Transformations

While direct nitration of 1-methylimidazole followed by formylation is a common route for related compounds (e.g., 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde), the introduction of a nitrile group requires additional steps beyond formylation. The aldehyde intermediate can be converted to the nitrile via oxime formation and dehydration or via direct cyanation reactions under specific conditions.

Industrial and Laboratory Scale Considerations

Industrial synthesis prioritizes continuous flow reactors and optimized purification processes to maximize yield and purity, especially when scaling up from laboratory procedures.

Laboratory syntheses emphasize careful control of reaction conditions, including temperature, solvent choice (benzene, ethyl acetate, acetone), and stoichiometry of reagents such as oxalyl chloride and ammonia.

Data Table Summarizing Key Preparation Steps

| Step | Reagents/Conditions | Product Intermediate | Notes |

|---|---|---|---|

| 1. Carboxylate to Acid Chloride | Sodium 1-methyl-5-nitroimidazole-2-carboxylate + Oxalyl chloride in benzene, reflux | 1-methyl-5-nitroimidazole-2-carbonyl chloride | Crystalline solid, Mp 150–153 °C |

| 2. Acid Chloride to Amide | Acid chloride + Anhydrous ammonia in benzene, stirring | 1-methyl-5-nitroimidazole-2-carboxamide | Recrystallized from acetone, Mp 222–224 °C (sublimation) |

| 3. Amide to Nitrile | Dehydration reagents (e.g., POCl3, SOCl2) (inferred) | 1-methyl-5-nitro-1H-imidazole-2-carbonitrile | Final target compound |

Summary and Expert Notes

The preparation of this compound is best achieved via a multi-step synthetic route starting from the corresponding carboxylic acid derivative.

Conversion of the acid to acid chloride followed by amide formation and subsequent dehydration to the nitrile is the most reliable and documented pathway.

Control of reaction conditions such as temperature, solvent, and reagent purity is critical for obtaining high-quality product.

Industrial processes likely adapt these methods with optimizations for scale and efficiency, including continuous flow technologies.

While direct nitration and formylation are common for related compounds, the nitrile functionality requires additional synthetic steps.

This comprehensive synthesis overview is based on authoritative patent literature and peer-reviewed research, excluding unreliable commercial sources, ensuring professional and accurate guidance for researchers and chemists working with nitroimidazole derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 1-methyl-5-amino-1H-imidazole-2-carbonitrile.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-Methyl-5-nitro-1H-imidazole-2-carbonitrile has a broad spectrum of applications in scientific research:

Chemistry

- Building Block for Synthesis : Utilized as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups through substitution reactions.

Biology

- Antimicrobial Properties : Investigated for efficacy against protozoa and anaerobic bacteria. The compound's nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects.

Medicine

- Pharmaceutical Development : Explored for its potential in treating infections caused by anaerobic bacteria. Research indicates that derivatives of nitroimidazoles, including this compound, may serve as effective antibiotics or anticancer agents due to their ability to target specific cellular pathways .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various nitroimidazole compounds, including this compound. Results indicated significant activity against anaerobic bacteria, suggesting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Synthesis of Derivatives

Research conducted on the synthesis of substituted imidazoles highlighted the use of this compound as a key intermediate. The study demonstrated how modifications to the nitro group could enhance biological activity, paving the way for novel drug development strategies .

Mechanism of Action

The mechanism of action of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known to target anaerobic organisms by disrupting their DNA synthesis and repair processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-methyl-5-nitro-1H-imidazole-2-carbonitrile becomes evident when compared to related imidazole derivatives. Key distinctions arise from variations in substituents, which influence reactivity, physical properties, and applications. Below is a detailed analysis:

Structural and Functional Group Comparisons

Key Observations:

- Electron-Withdrawing Effects : The carbonitrile (-CN) group in the target compound enhances electrophilicity at the 2-position, making it more reactive in nucleophilic substitutions compared to carboxylate esters (-COOEt) or sulfonyl (-SO₂CH₃) derivatives .

- Thermal Stability : Nitroimidazoles with -CN or -SO₂CH₃ groups exhibit higher thermal stability than those with -COOEt, critical for applications in explosives .

- Biological Activity : The -CN group may improve binding to enzymatic targets (e.g., nitroreductases), whereas -SO₂CH₃ derivatives are explored for kinase inhibition .

Crystallographic and Hydrogen-Bonding Analysis

- The target compound crystallizes in a monoclinic system with intermolecular hydrogen bonds involving the nitro group, enhancing lattice stability .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

| Property | This compound | Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole |

|---|---|---|---|

| Molecular Weight | 152.11 | 214.16 | 205.18 |

| Purity (%) | 96 | 97 | 97 |

| Key Functional Groups | -CN, -NO₂ | -COOEt, -NO₂ | -SO₂CH₃, -NO₂ |

| Thermal Stability (°C) | >200 (decomposes) | ~180 (decomposes) | >220 (decomposes) |

| Synthetic Complexity | Moderate | Low | High |

Table 2: Hydrogen-Bonding Patterns

| Compound | Hydrogen Bond Donor-Acceptor Pairs | Reference |

|---|---|---|

| This compound | N-H⋯O (nitro), C-H⋯N (cyano) | |

| 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile | N-H⋯N (imidazole), C-H⋯π (indole) |

Biological Activity

1-Methyl-5-nitro-1H-imidazole-2-carbonitrile is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting overall metabolic flux and cellular function.

- Cell Signaling Modulation: It influences cell signaling pathways by modulating kinase and phosphatase activities, which can alter cell proliferation, differentiation, and apoptosis.

- Reactive Intermediate Formation: The nitro group can undergo reduction reactions, generating reactive intermediates that interact with cellular components, leading to changes in gene expression.

Antimicrobial Activity

This compound is part of the nitroimidazole class, known for its effectiveness against anaerobic bacteria and protozoa. Key findings include:

- Antibacterial Properties: The compound exhibits significant antibacterial activity against pathogens such as Clostridioides difficile, making it a candidate for antibiotic formulations.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound:

- Cytotoxicity: In vitro studies indicate that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

-

Antimicrobial Efficacy:

- A study demonstrated that this compound effectively inhibited the growth of C. difficile with an IC50 value indicating significant potency against this pathogen.

-

Anticancer Activity:

- Research highlighted its ability to induce apoptosis in cancer cells through modulation of signaling pathways. For instance, it was found to affect gene expression related to oxidative stress response.

Data Table: Biological Activity Summary

Q & A

Basic: What are the optimal synthetic routes for 1-methyl-5-nitro-1H-imidazole-2-carbonitrile?

Answer:

Synthesis typically involves functionalizing the imidazole core via nitration and alkylation. Key steps include:

- Nitro group introduction : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Methylation : Employ alkylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) .

- Carbonitrile installation : Utilize nucleophilic substitution or coupling reactions (e.g., cyanation with CuCN or Pd-catalyzed cyanation) .

Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using melting point analysis and elemental composition via HRMS .

Advanced: How can computational methods predict the reactivity and electronic properties of this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. This predicts nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and stability. Tools like GROMACS or AMBER are recommended .

- Docking Studies : For biological applications, dock the compound into target proteins (e.g., EGFR) using AutoDock Vina. Validate with experimental IC₅₀ values from cytotoxicity assays .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR identify substitution patterns. For example, the nitrile group (C≡N) appears as a sharp singlet at ~110–120 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2200–2260 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS verifies molecular weight (MW = 180.13 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in crystallographic data for nitroimidazole derivatives?

Answer:

- Phase Annealing : Use SHELX-90 to refine phases in X-ray diffraction data. Implement simulated annealing to resolve ambiguities in electron density maps .

- Twinned Data Handling : For twinned crystals, apply the TWIN/BASF commands in SHELXL to model overlapping lattices .

- Validation Tools : Cross-check with PLATON or Mercury to ensure geometric accuracy and hydrogen bonding consistency .

Basic: What safety precautions are essential when handling nitroimidazole derivatives?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Keep in airtight containers away from light and moisture to prevent decomposition .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

Advanced: How to design derivatives of this compound for targeted biological activity?

Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace nitro with sulfonamide) and assess changes in bioactivity using in vitro assays (e.g., MTT for cytotoxicity) .

- ADMET Prediction : Use SwissADME or ADMETLab to optimize pharmacokinetics (e.g., reduce hepatotoxicity by lowering logP values) .

- In-Silico Screening : Generate a library of derivatives via combinatorial chemistry (e.g., RDKit) and prioritize candidates with high docking scores .

Basic: How to troubleshoot low yields in the synthesis of this compound?

Answer:

- Optimize Reaction Conditions : Adjust stoichiometry (e.g., excess methylating agent) or temperature (e.g., lower nitration steps to reduce side reactions) .

- Purification Techniques : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for cyanation) to improve efficiency .

Advanced: How to analyze conflicting spectroscopic and computational data for structural elucidation?

Answer:

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies may indicate tautomerism or solvent effects .

- Dynamic NMR : For flexible structures, perform variable-temperature NMR to detect conformational changes .

- X-ray Crystallography : Resolve ambiguities by growing single crystals and refining structures with SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.